2-Bromo-4'-chloro-2-fluoroacetophenone
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Overview
Description
2-Bromo-4’-chloro-2-fluoroacetophenone is an organic compound with the molecular formula C8H5BrClFO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4’-chloro-2-fluoroacetophenone can be synthesized through the α-bromination of 4’-chloro-2-fluoroacetophenone. The reaction typically involves the use of brominating agents such as pyridine hydrobromide perbromide in the presence of acetic acid as a solvent. The reaction is carried out at elevated temperatures, around 90°C, with a molar ratio of substrate to brominating agent being 1.0:1.1 .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-4’-chloro-2-fluoroacetophenone may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4’-chloro-2-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted acetophenone derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
2-Bromo-4’-chloro-2-fluoroacetophenone is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of materials with specific properties for industrial applications.
Biological Studies: The compound can be used to study the effects of halogenated acetophenones on biological systems
Mechanism of Action
The mechanism of action of 2-Bromo-4’-chloro-2-fluoroacetophenone involves its interaction with various molecular targets. The presence of halogen atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The bromine atom, in particular, can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-chloroacetophenone
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-4’-methylacetophenone
Uniqueness
2-Bromo-4’-chloro-2-fluoroacetophenone is unique due to the presence of three different halogen atoms on the phenyl ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-bromo-1-(4-chlorophenyl)-2-fluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-8(11)7(12)5-1-3-6(10)4-2-5/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPGDTSWDHCNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357624-45-3 |
Source
|
Record name | 2-bromo-1-(4-chlorophenyl)-2-fluoroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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